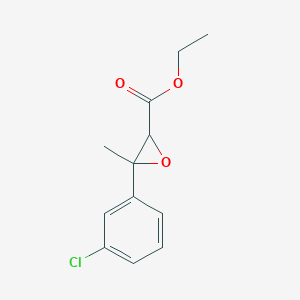

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC18262384

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClO3 |

|---|---|

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |

| Standard InChI | InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |

| Standard InChI Key | YWRCSMUQTFFBJZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol. The IUPAC name reflects its substitution pattern: the oxirane ring (a three-membered cyclic ether) is functionalized at the 2-position with a carboxylate ester (ethyl group) and at the 3-position with a methyl group and a 3-chlorophenyl aromatic ring. The stereochemistry of the oxirane ring significantly influences its reactivity, as the strained ring system predisposes it to nucleophilic attacks.

Key Structural Features:

-

Oxirane Ring: The strained three-membered ring is the reactive core, enabling ring-opening reactions.

-

3-Chlorophenyl Group: Introduces electron-withdrawing effects, enhancing electrophilicity at adjacent positions.

-

Ethyl Ester: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |

| Key Functional Groups | Oxirane, ester, aryl chloride |

Synthesis and Industrial Production

The synthesis of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves a multi-step process centered on oxirane ring formation. While direct methodologies are sparsely documented, analogous epoxide syntheses provide a validated framework.

Starting Materials

-

3-Chlorobenzaldehyde: Serves as the aromatic precursor.

-

Ethyl Diazoacetate: Provides the carboxylate ester and diazo group for cyclopropanation.

Oxirane Ring Formation

The critical step involves a catalyzed cycloaddition between 3-chlorobenzaldehyde and ethyl diazoacetate. Transition-metal catalysts such as rhodium(II) acetate or copper(I) iodide facilitate this reaction, yielding the oxirane ring via a [2+1] cycloaddition mechanism.

Reaction Scheme:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and safety. Catalytic systems are optimized to minimize byproducts, with reaction temperatures maintained between 60–80°C for optimal kinetics.

Chemical Reactivity and Functional Transformations

The reactivity of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is dominated by the oxirane ring’s strain and the electrophilic nature of the chlorophenyl group.

Ring-Opening Reactions

-

Nucleophilic Attack: Primary amines (e.g., methylamine) open the oxirane ring, forming β-amino alcohols.

-

Acid-Catalyzed Hydrolysis: Yields a vicinal diol, which can be further oxidized to diketones.

Substitution at the Aromatic Ring

The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) at the para position due to the chloride’s meta-directing effect. Nitration and sulfonation reactions are feasible under strongly acidic conditions.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the corresponding carboxylic acid:

Comparative Analysis with Structural Analogs

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate shares functional similarities with other epoxides, but its substitution pattern confers distinct reactivity:

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Methyl 3-(2,5-difluorophenyl)-analog | Fluorine substituents | Enhanced electrophilicity |

| Ethyl 3-(4-chlorophenyl)-analog | Chlorine position | Altered EAS regioselectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume